methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2-methyl-5-oxo-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL 4-(4-ACETAMIDOBENZENESULFONAMIDO)-2-METHYL-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ACETAMIDOBENZENESULFONAMIDO)-2-METHYL-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves multiple steps. The starting materials typically include 4-acetamidobenzenesulfonamide and other reagents that facilitate the formation of the pyrrole ring and the incorporation of the trifluoromethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(4-ACETAMIDOBENZENESULFONAMIDO)-2-METHYL-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
METHYL 4-(4-ACETAMIDOBENZENESULFONAMIDO)-2-METHYL-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and enzyme inhibitory properties.
Medicine: Explored for its potential use in developing new drugs, particularly antibiotics.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts normal physiological processes that rely on carbonic anhydrase activity, leading to downstream effects on pH regulation and other metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonyl azide: Used as a reagent in organic synthesis to introduce azide groups into molecules.
Sulfanilamide: A well-known sulfonamide antibiotic with similar structural features.
Uniqueness
METHYL 4-(4-ACETAMIDOBENZENESULFONAMIDO)-2-METHYL-5-OXO-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its trifluoromethyl group and pyrrole ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H22F3N3O6S |
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Molecular Weight |
477.5 g/mol |
IUPAC Name |
methyl 4-[(4-acetamidophenyl)sulfonylamino]-2-methyl-5-oxo-1-propyl-4-(trifluoromethyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H22F3N3O6S/c1-5-10-25-11(2)15(16(27)31-4)18(17(25)28,19(20,21)22)24-32(29,30)14-8-6-13(7-9-14)23-12(3)26/h6-9,24H,5,10H2,1-4H3,(H,23,26) |
InChI Key |
DPFDDJPNHNZWRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C(C1=O)(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C(=O)OC)C |
Origin of Product |
United States |
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